molecular formula C16H30ClNO2 B13754151 (+-)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride CAS No. 24629-61-6

(+-)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride

Cat. No.: B13754151
CAS No.: 24629-61-6
M. Wt: 303.9 g/mol
InChI Key: JSWQTKNERRQJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is a chemical compound that belongs to the class of glycine derivatives. It is characterized by the presence of a bornyl group attached to the glycine moiety, with a tert-butyl ester and hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride typically involves the esterification of glycine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The bornyl group is introduced through a subsequent reaction involving the appropriate bornyl halide and the glycine ester. The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, oxides, and substituted derivatives of the original compound .

Scientific Research Applications

(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and peptide synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a parakeratosis inhibitor.

    Industry: It is used in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Glycine tert-butyl ester hydrochloride
  • tert-Butyl aminoacetate hydrochloride
  • tert-Butyl glycinate

Uniqueness

(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is unique due to the presence of the bornyl group, which imparts distinct chemical and biological properties. This differentiates it from other glycine derivatives and makes it valuable for specific research applications .

Properties

CAS No.

24629-61-6

Molecular Formula

C16H30ClNO2

Molecular Weight

303.9 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C16H29NO2.ClH/c1-14(2,3)19-13(18)10-17-12-9-11-7-8-16(12,6)15(11,4)5;/h11-12,17H,7-10H2,1-6H3;1H

InChI Key

JSWQTKNERRQJBG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC(=O)OC(C)(C)C)C)C.[Cl-]

Origin of Product

United States

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